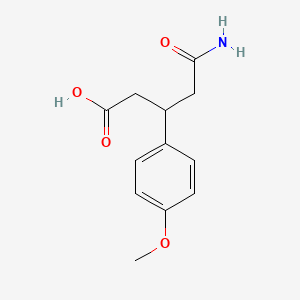

5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid

Description

5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid (CAS 92410-39-4) is a pentanoic acid derivative featuring a 4-methoxyphenyl substituent at position 3, an amino group at position 5, and a ketone group at position 3. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.25 g/mol . Key physicochemical properties include:

- Melting point: 146–148°C (aqueous ethanol)

- Boiling point: 501.5±50.0°C (at 760 mmHg)

- Density: 1.2±0.1 g/cm³

- pKa: 4.61±0.10 .

The compound is synthesized via Friedel-Crafts acylation or similar methods, with structural confirmation by ¹H/¹³C NMR and mass spectrometry . It serves as a precursor in medicinal chemistry and materials science, though its direct biological applications are less documented compared to analogs like 5-aminolevulinic acid (ALA) .

Properties

IUPAC Name |

5-amino-3-(4-methoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-17-10-4-2-8(3-5-10)9(6-11(13)14)7-12(15)16/h2-5,9H,6-7H2,1H3,(H2,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOBZOCYRADJOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)N)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001348019 | |

| Record name | 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001348019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92410-39-4 | |

| Record name | 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001348019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then subjected to further reactions to introduce the ketone and amino groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid serves as a building block for synthesizing complex organic molecules and heterocycles. Its unique structure allows for various chemical transformations, making it valuable in the development of new materials and functionalized polymers .

Biology

The compound has been investigated as a potential biochemical probe and in enzyme inhibition studies. Its ability to interact with specific molecular targets makes it a candidate for studying biochemical pathways involved in disease progression . For example, it has shown promise in inhibiting certain enzymes, which could lead to advancements in understanding metabolic diseases.

Medicine

In medicinal chemistry, 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid is explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions. Research indicates that compounds with similar structural motifs can exhibit significant biological activity, highlighting the importance of this compound in drug development .

Enzyme Inhibition

A study examined the inhibitory effects of 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid on mammalian lipoxygenases, which are critical in inflammatory responses. The compound demonstrated varying degrees of inhibition, suggesting its potential use as an anti-inflammatory agent .

Synthesis of Derivatives

Another case study focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the phenyl ring resulted in compounds with improved potency against specific targets, showcasing the importance of structure-activity relationships in drug design .

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

5-Amino-3-(4-chlorophenyl)-5-oxopentanoic Acid (CAS 1141-23-7)

- Molecular formula: C₁₁H₁₂ClNO₄

- Molecular weight : 257.67 g/mol

- Physicochemical properties :

- Applications : Used as an impurity reference standard (Baclofen Impurity B) .

5-(4-Fluorophenyl)-5-oxopentanoic Acid (CAS 149437-76-3)

- Molecular formula : C₁₁H₁₁FO₃

- Molecular weight : 210.2 g/mol

- Lower molecular weight and melting point compared to the methoxy analog .

5-(4-Methoxyphenyl)-5-oxopentanoic Acid (1f)

- Molecular formula : C₁₂H₁₄O₄

- Molecular weight : 222.24 g/mol

- Structural features: No amino group at position 5, simplifying synthesis but limiting bioactivity .

Amino-Oxo-Pentanoic Acid Derivatives

5-Amino-4-oxopentanoic Acid (5-Aminolevulinic Acid, ALA)

- Molecular formula: C₅H₉NO₃

- Applications : Clinically used in photodynamic therapy (PDT) for brain tumors due to its role as a photosensitizer precursor .

- Higher aqueous solubility (pKa ~4.6) but lower thermal stability .

3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic Acid (CAS 737807-38-4)

- Molecular formula: C₁₃H₁₇NO₃

- Features: Methyl groups on both the phenyl ring and the amino side chain enhance hydrophobicity (LogP ~2.5) .

Functionalized Derivatives

Tetrazine(benzylamino)-5-Oxopentanoic Acid

- Synthesis: Derived from (4-cyanobenzylamino)-5-oxopentanoic acid via reaction with hydrazine .

- Applications : Used in bioorthogonal click chemistry for drug delivery hydrogels .

5-Amino-4-methyl-4-(propylthiocarbonothioylthio)-5-oxopentanoic Acid (APP)

Comparative Analysis of Key Properties

Research Findings and Trends

- Substituent Effects :

- Synthetic Flexibility: The amino and oxo groups enable diverse functionalization, such as conjugation with fluorophores or polymers .

- Biological Relevance :

- While ALA is clinically established, the target compound and its analogs require further investigation for specific enzyme inhibition (e.g., Glo-1) or prodrug applications .

Biological Activity

5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid, also known by its systematic name, is a compound of significant interest in biochemical and pharmacological research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 236.24 g/mol

- Structure : The compound features an amino group, a methoxyphenyl group, and a ketone functional group, which contribute to its biological interactions.

5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid exhibits various biological activities primarily through its interaction with specific biomolecules:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for the proliferation of cancer cells. For example, it may act as a competitive inhibitor for enzymes involved in metabolic pathways related to cell growth.

- Antioxidant Properties : Preliminary studies suggest that this compound possesses antioxidant properties, which could mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

- Cellular Uptake and Distribution : Research indicates that the compound can penetrate cellular membranes effectively, allowing it to exert its effects intracellularly. Its lipophilicity due to the methoxy group enhances this property.

Anticancer Activity

Several studies have explored the anticancer potential of 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid:

- In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The IC values ranged from 22 µM to 32 µM, indicating moderate potency against these cell lines .

Neuroprotective Effects

The neuroprotective effects of this compound have been investigated in models of neurodegeneration:

- In animal models simulating Alzheimer's disease, administration of 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid resulted in reduced markers of oxidative stress and improved cognitive function as assessed by behavioral tests .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Studies showed that it exhibits activity against certain bacterial strains, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics.

Case Studies

-

Case Study on Cancer Cell Lines :

A study involving the treatment of MCF-7 breast cancer cells with varying concentrations of 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid revealed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent. -

Neuroprotection in Rodent Models :

In a rodent model of induced neurodegeneration, treatment with the compound led to significant improvements in memory and learning tasks compared to control groups. Histological analysis showed reduced neuronal loss and lower levels of inflammatory markers .

Q & A

Q. What are the common synthetic routes for preparing 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid?

The compound can be synthesized via multicomponent reactions such as the Ugi reaction. For example, a model reaction using 4-methoxyphenyl-derived amines (e.g., 2-(4-methoxyphenyl)ethan-1-amine) with α-formyl-ω-carboxyl building blocks and isocyanides has been optimized. Solvent selection significantly impacts yields: trifluoroethanol (TFE) achieves 76% yield compared to 71% in methanol. Purification typically involves recrystallization or chromatography .

| Solvent | Yield (%) |

|---|---|

| THF | 30 |

| CH3CN | 22 |

| MeOH | 71 |

| TFE | 76 |

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) is standard for structural elucidation. SHELX is robust for small-molecule refinement and handles high-resolution data effectively. Data collection involves optimizing parameters such as solvent polarity and temperature to grow diffraction-quality crystals .

Q. What analytical techniques are used to confirm purity and identity?

- NMR : To verify functional groups (e.g., methoxy protons at δ 3.8 ppm).

- HPLC : For purity assessment (≥95% by area normalization).

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., [M+H]+ at m/z 252.2).

- Elemental Analysis : Validates C, H, N, and O composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data (e.g., LogP, melting point)?

Discrepancies in reported LogP (e.g., 2.47 vs. 2.1) or melting points (168–170°C vs. 165°C) may arise from polymorphic forms or impurities. Strategies include:

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?

SAR studies involve synthesizing analogs (e.g., replacing 4-methoxyphenyl with 4-chloro or 4-fluoro groups) and testing biological activity. For example:

Q. How can computational methods optimize reaction conditions for scaled-up synthesis?

Density Functional Theory (DFT) calculates transition-state energies to predict optimal reagents and solvents. For instance, TFE’s high polarity stabilizes intermediates in Ugi reactions, aligning with experimental yield data. Machine learning (e.g., Bayesian optimization) further refines parameters like temperature and stoichiometry .

Experimental Design & Data Analysis

Q. What strategies improve solubility in biological assays?

The compound’s low solubility (LogP ~2.5) can be mitigated by:

Q. How should researchers address discrepancies in biological activity across studies?

Variability may stem from assay conditions (e.g., pH, serum proteins). Standardize protocols by:

- Positive Controls : Use reference compounds (e.g., Baclofen EP Impurity B for impurity studies).

- Dose-Response Curves : Ensure EC50/IC50 values are reproducible.

- Meta-Analysis : Compare data across studies using platforms like PubChem .

Methodological Best Practices

- Crystallography : Use SHELXL for high-resolution refinement and validate with R-factor (<5%) .

- Synthesis : Prioritize TFE for Ugi reactions and employ microwave-assisted synthesis to reduce reaction times .

- Quality Control : Adhere to ICH guidelines for impurity profiling (e.g., ≤0.15% for unknown impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.